

# An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                  |
|----------------|----------------------------------|
| Compound Name: | 4-Bromo-2,6-dichlorobenzaldehyde |
| Cat. No.:      | B571002                          |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2,6-dichlorobenzaldehyde**, a halogenated aromatic aldehyde with significant applications as a chemical intermediate. The document details its chemical and physical properties, outlines a probable synthesis protocol, and explores its potential role in the development of pharmaceuticals and agrochemicals.

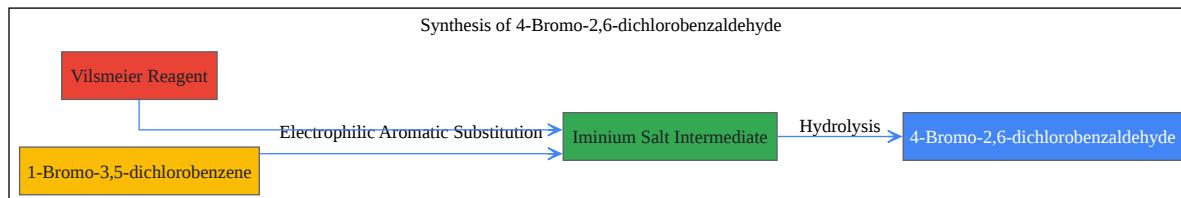
## Chemical and Physical Properties

**4-Bromo-2,6-dichlorobenzaldehyde** is a white crystalline solid.<sup>[1]</sup> Its core structure consists of a benzene ring substituted with a bromine atom at the 4-position, two chlorine atoms at the 2- and 6-positions, and a formyl group (-CHO) at the 1-position. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property                       | Value                                             | Source                   |
|--------------------------------|---------------------------------------------------|--------------------------|
| Molecular Formula              | C <sub>7</sub> H <sub>3</sub> BrCl <sub>2</sub> O | PubChem[2]               |
| Molecular Weight               | 253.90 g/mol                                      | PubChem[2]               |
| CAS Number                     | 111829-72-2                                       | Smolecule[3], PubChem[2] |
| Appearance                     | White crystalline solid                           | Smolecule[3]             |
| XLogP3                         | 3.3                                               | PubChem[2]               |
| Hydrogen Bond Donor Count      | 0                                                 | PubChem[2]               |
| Hydrogen Bond Acceptor Count   | 1                                                 | PubChem[2]               |
| Rotatable Bond Count           | 1                                                 | PubChem[2]               |
| Exact Mass                     | 251.87443 Da                                      | PubChem[2]               |
| Monoisotopic Mass              | 251.87443 Da                                      | PubChem[2]               |
| Topological Polar Surface Area | 17.1 Å <sup>2</sup>                               | PubChem[2]               |
| Heavy Atom Count               | 11                                                | PubChem[2]               |
| Formal Charge                  | 0                                                 | PubChem[2]               |
| Complexity                     | 189                                               | PubChem[2]               |

## Synthesis and Experimental Protocols


The primary route for the synthesis of **4-Bromo-2,6-dichlorobenzaldehyde** involves the formylation of a substituted benzene ring. One of the most effective methods is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>).

## Vilsmeier-Haack Formylation of 1-Bromo-3,5-dichlorobenzene

While a specific detailed protocol for the synthesis of **4-Bromo-2,6-dichlorobenzaldehyde** is not readily available in published literature, a general experimental procedure based on the Vilsmeier-Haack reaction of 1-bromo-3,5-dichlorobenzene is proposed below. This protocol is adapted from standard procedures for similar formylation reactions.

#### Experimental Protocol:

- **Reagent Preparation:** In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice-salt bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
- **Aromatic Substrate Addition:** Dissolve 1-bromo-3,5-dichlorobenzene in a suitable anhydrous solvent (e.g., dichloromethane) and add it dropwise to the freshly prepared Vilsmeier reagent.
- **Reaction:** After the addition of the substrate, slowly warm the reaction mixture to room temperature and then heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
- **Hydrolysis:** The resulting mixture is then heated to hydrolyze the intermediate iminium salt to the aldehyde.
- **Isolation and Purification:** The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or by recrystallization to afford pure **4-Bromo-2,6-dichlorobenzaldehyde**.



[Click to download full resolution via product page](#)

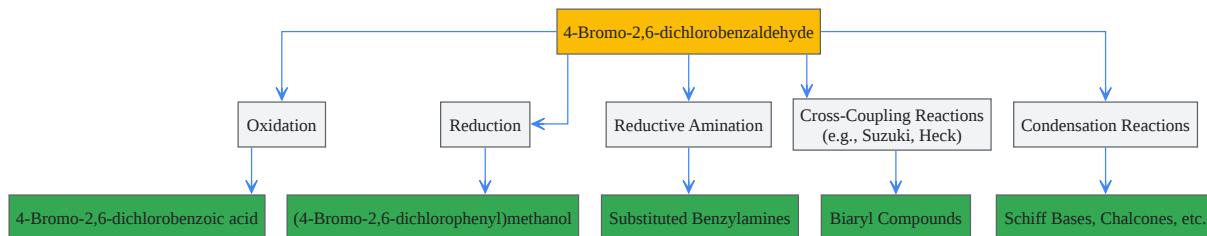
**Fig. 1:** Synthetic pathway for **4-Bromo-2,6-dichlorobenzaldehyde**.

## History and Discovery

The specific historical details regarding the initial discovery and synthesis of **4-Bromo-2,6-dichlorobenzaldehyde** are not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as part of broader research into halogenated benzaldehyde derivatives and their applications as intermediates in organic synthesis. The development of formylation reactions, such as the Vilsmeier-Haack reaction, would have been a key enabler for the preparation of this and similar compounds.

## Applications in Research and Drug Development

**4-Bromo-2,6-dichlorobenzaldehyde** serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[3]</sup> The presence of three halogen atoms and a reactive aldehyde group provides multiple sites for further chemical transformations.


The aldehyde functionality can undergo a variety of reactions, including:

- Oxidation to the corresponding carboxylic acid.
- Reduction to the benzyl alcohol.
- Reductive amination to form substituted benzylamines.

- Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
- Condensation reactions to form Schiff bases, chalcones, and other derivatives.

The bromo and chloro substituents on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of C-C bonds and the construction of more complex molecular scaffolds.

While specific examples of commercially available drugs or agrochemicals directly synthesized from **4-Bromo-2,6-dichlorobenzaldehyde** are not prominently reported, its structural motifs are present in various biologically active compounds. For instance, halogenated phenyl rings are common in many pharmaceutical agents, contributing to their binding affinity and metabolic stability. The related compound, 2,6-dichlorobenzaldehyde, is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac and certain penicillins. [4] It is plausible that **4-Bromo-2,6-dichlorobenzaldehyde** could be utilized in the synthesis of novel analogs of existing drugs or as a key building block for new chemical entities with potential therapeutic applications.



[Click to download full resolution via product page](#)

**Fig. 2:** Potential synthetic transformations of **4-Bromo-2,6-dichlorobenzaldehyde**.

## Spectral Data Analysis (Predicted)

While experimental spectra for **4-Bromo-2,6-dichlorobenzaldehyde** are not widely available, a prediction of the key spectral features can be made based on its structure and data from

analogous compounds.

- $^1\text{H}$  NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 10 ppm). The two aromatic protons would appear as a singlet in the aromatic region (around 7.5-8.0 ppm) due to the symmetrical substitution pattern.
- $^{13}\text{C}$  NMR: The carbonyl carbon of the aldehyde group would be expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons would show distinct signals, with the carbon bearing the aldehyde group being the most downfield, followed by the halogen-substituted carbons.
- IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the region of 1700-1720  $\text{cm}^{-1}$ . C-H stretching vibrations of the aldehyde and aromatic protons would be observed around 2700-2800  $\text{cm}^{-1}$  and 3000-3100  $\text{cm}^{-1}$ , respectively. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region (below 1000  $\text{cm}^{-1}$ ).
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) and two chlorine atoms (isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in approximately a 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion. Fragmentation would likely involve the loss of the formyl group (CHO) and halogen atoms.

## Conclusion

**4-Bromo-2,6-dichlorobenzaldehyde** is a valuable synthetic intermediate with significant potential for use in the development of new pharmaceuticals and agrochemicals. Its polysubstituted aromatic structure provides a versatile platform for the introduction of diverse functional groups and the construction of complex molecular architectures. While its specific discovery and applications are not extensively documented, its chemical properties and reactivity make it a compound of interest for researchers and scientists in the field of organic synthesis and drug discovery. Further research into the applications of this compound could lead to the development of novel and effective chemical entities.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. 4-Bromo-2,6-dichlorobenzaldehyde | C7H3BrCl2O | CID 56604254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4-Bromo-2,6-dichlorobenzaldehyde | 111829-72-2 [smolecule.com]
- 4. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b571002#discovery-and-history-of-4-bromo-2-6-dichlorobenzaldehyde>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)